molecular formula C8H11NO3 B12362167 4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione

4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione

Cat. No.: B12362167
M. Wt: 169.18 g/mol
InChI Key: CJAPEVGZOVDYRM-UHFFFAOYSA-N
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Description

4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione is a heterocyclic organic compound It is characterized by a fused ring system that includes a benzene ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione can be achieved through several methods. One notable method involves the remote functionalization of alcohols using the Selectfluor reagent F–TEDA–BF4 and an organonitrile . This method has been shown to be effective in producing derivatives of the compound with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions

4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.

    Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. This can include binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione is unique due to its specific ring structure and the presence of both benzene and oxazine rings. This structural feature imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione

InChI

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h5-6H,1-4H2,(H,9,10,11)

InChI Key

CJAPEVGZOVDYRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)NC(=O)O2

Origin of Product

United States

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